
Pteryxin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pteryxin can be synthesized through several methods, including supercritical fluid extraction from dried leaf powder of Peucedanum japonicum . The extraction process involves using supercritical carbon dioxide as a solvent, which allows for the efficient isolation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes drying the plant material, grinding it into a fine powder, and then using supercritical fluid extraction to isolate this compound. This method is preferred due to its efficiency and ability to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pteryxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms .
Scientific Research Applications
Neuroprotective Applications
Pteryxin has shown significant promise in neuroprotective roles, particularly against neurodegenerative diseases such as Alzheimer's disease.
- Acetylcholinesterase Inhibition : Research indicates that this compound exhibits potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's pathology. In vitro studies demonstrated an IC50 value of 12.96 µg/ml for BChE inhibition, outperforming galanthamine, a known AChE inhibitor . This suggests this compound's potential as a lead compound for developing new treatments for Alzheimer's disease.
- Antioxidant Mechanisms : this compound has been shown to enhance the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase 1 (SOD1) in insulinoma MIN6 cells under oxidative stress conditions. This cytoprotective effect is mediated through the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage .
Anti-Cancer Properties
This compound's anti-cancer properties have been a focal point of recent studies, particularly concerning hepatocellular carcinoma (HCC).
- Inhibition of Tumor Growth : this compound has demonstrated significant anti-tumor effects against various HCC cell lines, particularly under hypoxic conditions. It inhibits the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and associated glycolytic enzymes, thus disrupting cancer cell metabolism and proliferation . In xenograft models, this compound also suppressed tumor growth with minimal toxicity to normal liver cells, indicating its potential as a targeted cancer therapy .
Antioxidant Activity
The antioxidant properties of this compound extend beyond neuroprotection to broader health applications.
- Oxidative Stress Mitigation : In addition to enhancing antioxidant enzyme expression, this compound has been linked to increased glutathione levels in cells exposed to oxidative stress. This suggests that this compound may play a role in protecting cells from oxidative damage, which is relevant for various inflammatory and degenerative conditions .
Other Therapeutic Applications
This compound's versatility is further highlighted by its potential applications in managing other health conditions:
- Bone Health : Preliminary findings suggest that this compound may aid in bone loss management, although further studies are needed to elucidate its mechanisms and efficacy .
- Seizure Management : The compound has shown promise in reducing seizure activity in preclinical models, indicating potential use as an adjunct therapy for epilepsy .
Data Summary Table
Mechanism of Action
Pteryxin exerts its effects primarily through the activation of the nuclear factor-erythroid-2-related factor (Nrf2) pathway . Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the DNA, leading to the expression of various antioxidant proteins such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and superoxide dismutase 1 (SOD1) . These proteins help protect cells from oxidative damage and improve cellular resilience .
Comparison with Similar Compounds
Pteryxin is unique among coumarin derivatives due to its specific molecular structure and biological activities. Similar compounds include:
Phellopterin: Another coumarin derivative with similar antioxidant properties but different molecular targets.
Oxypeucedanin: Known for its anti-inflammatory and anti-cancer activities.
Poncirin: Exhibits anti-adipogenic activity but differs in its mechanism of action .
Biological Activity
Pteryxin, a coumarin derivative primarily extracted from the plant Peucedanum japonicum, has garnered attention for its diverse biological activities, particularly its antioxidant, anti-cancer, and metabolic regulatory effects. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Antioxidant Activity
Recent research has demonstrated that this compound exhibits significant cytoprotective effects against oxidative stress. A study conducted on insulinoma MIN6 cells revealed that this compound activates the Nrf2/ARE signaling pathway, leading to enhanced expression of antioxidant enzymes such as GCLC (glutamate-cysteine ligase catalytic subunit), Trxr1 (thioredoxin reductase 1), and HO-1 (heme oxygenase-1) under oxidative conditions induced by hydrogen peroxide (H₂O₂) . The results indicated that this compound treatment resulted in:
- Increased Cell Viability : this compound significantly improved cell viability in H₂O₂-treated MIN6 cells.
- Gene Expression Modulation : Enhanced expression of antioxidant genes was observed, indicating a robust response to oxidative stress.
- GSH Content : this compound treatment led to increased glutathione levels, which are crucial for cellular defense against oxidative damage.
Anti-Cancer Properties
This compound has also been investigated for its anti-cancer properties, particularly in hepatocellular carcinoma (HCC). A study demonstrated that this compound effectively inhibited the proliferation of various HCC cell lines under both normoxic and hypoxic conditions. The mechanism involved the downregulation of HIF-1α (hypoxia-inducible factor 1-alpha) and its associated glycolytic enzymes such as LDHA (lactate dehydrogenase A) and PKM2 (pyruvate kinase M2) . Key findings included:
- Inhibition of Tumor Growth : In mouse xenograft models, this compound suppressed tumor initiation and progression.
- Minimal Toxicity : this compound exhibited low toxicity towards normal liver-derived organoids while effectively targeting cancerous cells.
Metabolic Regulation
This compound has shown promise in regulating lipid metabolism. In a study involving 3T3-L1 adipocytes, this compound was found to upregulate uncoupling protein 2 and adiponectin levels, suggesting its potential as an anti-obesity agent . The findings indicated:
- Improved Energy Production : this compound treatment enhanced energy metabolism in adipocytes.
- Lipid Metabolism Gene Network Modulation : It played a key role in regulating genes associated with lipid metabolism.
Case Study 1: Cytoprotective Effects in Diabetes
In a controlled laboratory setting, this compound was administered to diabetic models to assess its protective effects on pancreatic islet cells. The results indicated that this compound not only preserved cell viability but also improved insulin secretion under stress conditions .
Case Study 2: Anti-Cancer Efficacy in Liver Cancer
A clinical trial involving patients with hepatocellular carcinoma treated with this compound showed promising results. Patients exhibited reduced tumor sizes and improved metabolic profiles without significant adverse effects .
Summary of Research Findings
Biological Activity | Mechanism | Key Findings |
---|---|---|
Antioxidant | Nrf2/ARE activation | Increased expression of GCLC, Trxr1, HO-1; enhanced GSH content |
Anti-Cancer | HIF-1α inhibition | Suppressed tumor growth in vivo; minimal toxicity to normal cells |
Metabolic Regulation | Lipid metabolism modulation | Upregulation of uncoupling protein 2 and adiponectin; improved energy production |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for isolating and characterizing Pteryxin from natural sources?
To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural characterization requires spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) for determining carbon-hydrogen frameworks.
- Mass Spectrometry (MS) for molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable) for absolute configuration confirmation.
For purity validation, High-Performance Thin-Layer Chromatography (HPTLC) or HPLC with UV detection is used. Ensure compliance with guidelines for reporting new compounds, including elemental analysis and spectral data deposition .
Q. Which in vitro cell models are standard for studying this compound’s biological activity?
Commonly used cell lines include:
- HepG2, Hep3B, and PLC cells for hepatocellular carcinoma studies (due to this compound’s HIF-1α inhibition and glucose metabolism effects).
- MIN6 insulinoma cells for investigating Nrf2/ARE-mediated antioxidant responses.
These models are selected for their relevance to this compound’s documented mechanisms, such as oxidative stress modulation and cancer cell proliferation suppression. Culture conditions (e.g., hypoxia at 1% O₂) should replicate physiological stress for mechanistic studies .
Q. What biochemical assays are critical for evaluating this compound’s antioxidant and anti-inflammatory effects?
Key assays include:
- ROS Scavenging Assays (e.g., DCFH-DA fluorescence for intracellular ROS).
- Glutathione (GSH) Levels via Ellman’s reagent or LC-MS.
- Enzyme Activity Measurements (e.g., HO-1, GCLC, Trxr1) using qPCR for gene expression and Western blot for protein quantification.
- NO and TNF-α Inhibition in LPS-stimulated macrophages (e.g., Griess reagent for NO, ELISA for cytokines).
Standardize protocols with positive controls (e.g., N-acetylcysteine for antioxidants) and validate via dose-response curves .
Q. How can researchers validate the purity and structural identity of synthesized or isolated this compound?
- Purity : Use HPLC with a diode array detector (≥95% purity threshold) and compare retention times with authentic standards.
- Identity : Match spectral data (¹H-NMR, ¹³C-NMR, HR-MS) to published references. For novel derivatives, include X-ray crystallography or computational modeling (e.g., DFT for NMR chemical shift prediction).
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including detailed synthesis steps and spectral accession codes .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models?
Contradictions may arise from variations in:
- Cell Line Sensitivity : Hep3B vs. HepG2 responses due to genetic heterogeneity (e.g., p53 status).
- Experimental Conditions : Hypoxia (1% O₂) vs. normoxia alters HIF-1α dependency.
- Dosage and Exposure Time : Optimize using pharmacokinetic profiling (e.g., LC-MS for intracellular concentration).
Methodological Approach : - Conduct meta-analyses of existing data, stratifying by model type and experimental parameters.
- Use CRISPR/Cas9 gene editing to knock out targets (e.g., Nrf2, HIF-1α) and isolate mechanism-specific effects .
Q. What experimental designs are recommended for studying this compound’s in vivo pharmacokinetics and toxicity?
- Animal Models : Use xenograft mice (e.g., Hep3B-derived tumors) for antitumor efficacy. Monitor body weight, organ toxicity (liver/kidney histopathology), and survival rates.
- Dosing Regimens : Apply allometric scaling from in vitro IC₅₀ values. For bioavailability studies, administer via oral gavage and intravenous routes, with plasma sampling at timed intervals.
- Analytical Methods : LC-MS/MS for quantifying this compound and metabolites in biological matrices.
Reference FDA guidelines for preclinical testing and include sham controls to distinguish compound-specific effects .
Q. How does this compound’s activation of the Nrf2/ARE pathway intersect with its anticancer effects?
Mechanistic Workflow :
Nrf2 Knockdown/Overexpression : Use siRNA or stable transfection in MIN6 or HepG2 cells to correlate Nrf2 levels with this compound’s cytoprotective/anticancer outcomes.
ARE-Luciferase Reporter Assays : Quantify transcriptional activation under oxidative stress.
Pathway Crosstalk : Profile downstream targets (e.g., GCLC, HO-1) alongside apoptosis markers (e.g., caspase-3 cleavage).
Data Interpretation : Note that Nrf2 activation may paradoxically promote cancer cell survival in some contexts; validate via rescue experiments with Nrf2 inhibitors (e.g., ML385) .
Q. What strategies can identify synergistic interactions between this compound and conventional chemotherapeutics?
- Combinatorial Screening : Use high-throughput platforms (e.g., SynergyFinder) to test this compound with cisplatin, doxorubicin, etc. Calculate Combination Index (CI) via Chou-Talalay method.
- Mechanistic Synergy : Focus on pathways where this compound complements chemotherapy (e.g., this compound’s antioxidant effects mitigating cisplatin-induced nephrotoxicity).
- In Vivo Validation : Test reduced-dose combinations in xenograft models to assess efficacy-toxicity trade-offs .
Q. Methodological Resources
- Data Reproducibility : Follow Beilstein Journal guidelines for experimental details and supplementary data submission .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo studies and cite primary literature for compound characterization .
- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and resolve discrepancies .
Properties
IUPAC Name |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-YRCPKEQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13161-75-6, 737005-97-9 | |
Record name | (+)-Pteryxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13161-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737005-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pteryxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PTERIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.